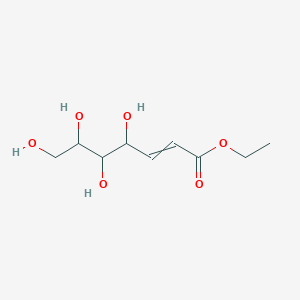![molecular formula C19H26N6O B5531649 6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5531649.png)
6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related pyridazinamine derivatives involves multiple steps, including condensation, refluxing, and cyclization reactions. For example, the synthesis of pyridazinone derivatives starts with the condensation of specific pyridazinone compounds with aromatic aldehydes, followed by reactions with phosphorus oxychloride, thiourea, and various electrophilic reagents to produce novel compounds (Gaby et al., 2003). These steps illustrate the complex and multi-stage nature of synthesizing such compounds, which may share similarities with the synthesis of 6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine.
Molecular Structure Analysis
The crystal and molecular structure of compounds structurally similar to 6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine has been elucidated using X-ray diffraction techniques. These studies reveal the dimensions of the crystalline structures and the conformation of the molecules in solid state, providing insights into the spatial arrangement of atoms within the molecule (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The chemical properties of pyridazinamine derivatives encompass a variety of reactions, including nucleophilic substitution and cycloaddition. For instance, certain pyridazinamines undergo reactions with amines and sodium azide to form aminopyridazines and tetrazolopyridazines, respectively (Gaby et al., 2003). These reactions highlight the chemical versatility and reactivity of pyridazinamine compounds, suggesting similar reactivity patterns for 6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine.
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various environments and for their application in synthesis and product formulation. For example, the detailed crystallographic analysis provides insights into the stability and solubility of these compounds under different conditions (Karczmarzyk & Malinka, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, potential for forming derivatives, and participation in chemical reactions, are integral for utilizing 6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine in research and industrial applications. Studies on similar compounds show a range of reactions, such as cycloaddition and nucleophilic substitution, that are valuable for synthesizing new chemical entities (Gaby et al., 2003).
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-14-5-6-15(20-13-14)21-16-7-8-17(23-22-16)24-9-11-25(12-10-24)18(26)19(2,3)4/h5-8,13H,9-12H2,1-4H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQELTUDDMINGIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-(4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-2-{4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridine](/img/structure/B5531578.png)
![4-{[(3-fluorophenyl)amino]carbonyl}nicotinic acid](/img/structure/B5531581.png)
![1-{4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}isoquinoline](/img/structure/B5531589.png)
![3-({3-[(benzylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5531594.png)
![8-[(4-hydroxyphenyl)acetyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5531599.png)


![4-{4-[4-(propylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5531627.png)
![1-[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5531631.png)
![N-(3-chlorophenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5531639.png)
![2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5531642.png)
![N-cyclohexyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5531659.png)